N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide
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Description
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C24H26FN3O3 and its molecular weight is 423.488. The purity is usually 95%.
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Scientific Research Applications
Radiolabeled Antagonists for PET Imaging
A significant area of application for N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide and its derivatives is in the development of radiolabeled antagonists for positron emission tomography (PET) imaging. This technique is crucial for studying the serotonergic neurotransmission system in both animal models and humans. Research has demonstrated that specific derivatives, such as [18F]p-MPPF, serve as new 5-HT1A antagonists, allowing for the detailed observation of serotonin receptors through PET scans. These studies include comprehensive evaluations covering chemistry, radiochemistry, animal data, human data, toxicity, and metabolism, highlighting the compound's potential in neuroscience research and diagnostic applications (Plenevaux et al., 2000).
Brain Imaging Agents
Another research direction has been the synthesis and characterization of related compounds for potential use as brain imaging agents in PET scans. Studies like those conducted on N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl-4-[(18)F]fluorobenzamide ([(18)F]MPP3F) show that these compounds can cross the blood-brain barrier and accumulate in the brain, making them valuable for neuroimaging. The research findings indicate a promising brain uptake, suggesting potential applications in diagnosing and studying neurological conditions (Mou et al., 2009).
Dopamine D(4) Receptor Ligands
Further investigations have explored derivatives of this compound for their affinity and selectivity as dopamine D(4) receptor ligands. These studies aim at understanding the structure-affinity relationships and how modifications to the compound's structure impact its interaction with dopamine receptors. Such research contributes valuable insights into developing therapeutic agents targeting specific neurological pathways and disorders, demonstrating the compound's versatility beyond just imaging applications (Perrone et al., 2000).
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O3/c1-30-21-10-4-18(5-11-21)24(29)26-17-22(23-3-2-16-31-23)28-14-12-27(13-15-28)20-8-6-19(25)7-9-20/h2-11,16,22H,12-15,17H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVMZTFEFDIHNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.